molecular formula C16H24N2O2 B5407762 N-cyclohexyl-N'-[1-(3-methoxyphenyl)ethyl]urea

N-cyclohexyl-N'-[1-(3-methoxyphenyl)ethyl]urea

Cat. No.: B5407762
M. Wt: 276.37 g/mol
InChI Key: SVQCFVVKMDLSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[1-(3-methoxyphenyl)ethyl]urea (CMU) is a synthetic compound that belongs to the class of N-aryl ureas. It has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and immunology. CMU has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been widely investigated.

Scientific Research Applications

N-cyclohexyl-N'-[1-(3-methoxyphenyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various fields of research. In the field of neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain and epilepsy.
In cancer research, this compound has been shown to have antiproliferative effects on various cancer cell lines. It has also been investigated for its potential use as a chemosensitizer in combination with other anticancer drugs.
In immunology, this compound has been shown to have immunomodulatory effects. It has been investigated for its potential use in the treatment of autoimmune diseases and as an immunosuppressant in organ transplantation.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-N'-[1-(3-methoxyphenyl)ethyl]urea is not fully understood. However, it is believed to act as a modulator of GABAergic neurotransmission. This compound has been shown to increase the binding of GABA to its receptors, leading to an increase in GABAergic neurotransmission. This, in turn, leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to anxiolytic and antidepressant effects. It has also been shown to have antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have immunomodulatory effects by modulating the activity of immune cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-N'-[1-(3-methoxyphenyl)ethyl]urea in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-[1-(3-methoxyphenyl)ethyl]urea. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential use as a chemosensitizer in combination with other anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-[1-(3-methoxyphenyl)ethyl]urea involves the reaction of cyclohexylisocyanate with 3-methoxyphenylethylamine in the presence of a suitable solvent and catalyst. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.

Properties

IUPAC Name

1-cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12(13-7-6-10-15(11-13)20-2)17-16(19)18-14-8-4-3-5-9-14/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQCFVVKMDLSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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